N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” is a synthetic organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include oxane, thiophene, and benzodioxole derivatives. Common synthetic routes may involve:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Thiophene Moiety: This step may involve the use of thiophene-2-ethylamine, which can be coupled with the benzodioxole core using amide bond formation techniques.
Incorporation of the Oxane Group: The oxane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, “this compound” may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA/RNA Binding: Interfering with genetic processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole cores.
Thiophene Derivatives: Compounds containing thiophene moieties.
Oxane Derivatives: Compounds with oxane groups.
Uniqueness
“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(14-3-4-17-18(12-14)24-13-23-17)20(15-6-9-22-10-7-15)8-5-16-2-1-11-25-16/h1-4,11-12,15H,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSHLNNQNEHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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